1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride
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Overview
Description
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H16N4O2S·HCl and a molecular weight of 280.78 g/mol . This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
One common method involves the reaction of 1H-pyrazole-4-sulfonyl chloride with piperidine-4-methanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The final product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Scientific Research Applications
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine hydrochloride: This compound has a similar structure but with a different position of the piperidine ring, leading to different chemical and biological properties.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: This compound contains a methyl group instead of the piperidine ring, resulting in different reactivity and applications.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a boronic acid ester group, making it useful in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H17ClN4O2S |
---|---|
Molecular Weight |
280.78 g/mol |
IUPAC Name |
[1-(1H-pyrazol-4-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H16N4O2S.ClH/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-12-7-9;/h6-8H,1-5,10H2,(H,11,12);1H |
InChI Key |
BERXYEDZIOECDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CNN=C2.Cl |
Origin of Product |
United States |
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